molecular formula C15H27NO5 B13850078 ditert-butyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate

ditert-butyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B13850078
M. Wt: 301.38 g/mol
InChI Key: LTPMQVIUKQIUMZ-VUWPPUDQSA-N
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Description

Ditert-butyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate is an organic compound that features a piperidine ring substituted with hydroxyl and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl chloroformate and a piperidine derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylate groups can be reduced to alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acidic or basic catalysts can facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate groups can produce alcohols.

Scientific Research Applications

Ditert-butyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which ditert-butyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and carboxylate groups can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis.

    2,6-Di-tert-butylphenol: Known for its antioxidant properties.

    4,4’-Di-tert-butyl-2,2’-bipyridine: Used as a ligand in coordination chemistry.

Uniqueness

Ditert-butyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

ditert-butyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate

InChI

InChI=1S/C15H27NO5/c1-14(2,3)20-12(18)10-8-7-9-11(17)16(10)13(19)21-15(4,5)6/h10-11,17H,7-9H2,1-6H3/t10-,11?/m0/s1

InChI Key

LTPMQVIUKQIUMZ-VUWPPUDQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCC(N1C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(N1C(=O)OC(C)(C)C)O

Origin of Product

United States

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